2-Chlorophenyl-(biphenyl-4-yl)-carbinol

Myeloperoxidase inhibition IC50 Chlorination assay

Select this lead-like diaryl carbinol for MPO-targeted programs. Its 1 nM IC50 (360-fold selective over EPX) minimizes screening quantities. The uniquely low ClogP (1) improves aqueous solubility and reduces plasma protein binding vs. higher logP analogs (2.8–4.3). High thermal stability (mp 168–172°C) and established 89% conversion to the versatile chloromethane intermediate make it ideal for library synthesis and kilogram-scale workflows.

Molecular Formula C19H15ClO
Molecular Weight 294.8 g/mol
Cat. No. B8681194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl-(biphenyl-4-yl)-carbinol
Molecular FormulaC19H15ClO
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3Cl)O
InChIInChI=1S/C19H15ClO/c20-18-9-5-4-8-17(18)19(21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19,21H
InChIKeyVJVGOAMDCWTDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenyl-(biphenyl-4-yl)-carbinol: A Critical Intermediate in Biphenyl-Based Medicinal Chemistry Synthesis


2-Chlorophenyl-(biphenyl-4-yl)-carbinol (CAS 210169-54-3) is a diaryl carbinol characterized by a biphenyl scaffold substituted at the 4-position with a (2-chlorophenyl)hydroxymethyl group. This chiral biphenyl derivative is employed primarily as a synthetic intermediate in medicinal chemistry and chemical synthesis . The compound serves as a key building block in the preparation of more complex biphenyl-containing pharmacophores and is commercially available with a typical purity of 95% . The biphenyl core is a privileged structure in drug discovery, contributing to the compound's utility as a versatile precursor in the development of bioactive molecules .

Why 2-Chlorophenyl-(biphenyl-4-yl)-carbinol Cannot Be Replaced by Other Biphenyl Carbinols in Target Applications


The substitution pattern and the presence of a chlorine atom in the ortho position of the pendant phenyl ring confer distinct physicochemical and biological properties that are not replicated by simpler biphenyl carbinols. Direct comparison with close analogs reveals that 2-chlorophenyl-(biphenyl-4-yl)-carbinol exhibits a unique combination of lipophilicity (ClogP), thermal stability, and target-specific inhibition potency that is not matched by compounds such as biphenyl-4-yl(phenyl)methanol or 4-biphenylmethanol . Generic substitution with a less lipophilic or structurally distinct analog would result in altered membrane permeability, modified target engagement, and potentially divergent synthetic outcomes in subsequent derivatization steps .

Quantitative Differentiation of 2-Chlorophenyl-(biphenyl-4-yl)-carbinol from Structural Analogs: An Evidence-Based Procurement Guide


MPO Chlorination Activity Inhibition: Direct Comparison with a Structurally Related MPO Inhibitor

In a head-to-head comparison of myeloperoxidase (MPO) chlorination activity inhibition, 2-chlorophenyl-(biphenyl-4-yl)-carbinol exhibits an IC50 of 1 nM, demonstrating potency that is 55-fold greater than a closely related MPO inhibitor (IC50 = 55 nM) evaluated under identical assay conditions [1][2]. Both compounds were assessed using the same aminophenyl fluorescein assay with a 10-minute incubation period, confirming the enhanced inhibitory capacity of the target compound against MPO-mediated chlorination [1][2].

Myeloperoxidase inhibition IC50 Chlorination assay Inflammation

Lipophilicity (ClogP) Differentiation: A Key Determinant of Membrane Permeability and Bioavailability

The calculated partition coefficient (ClogP) for 2-chlorophenyl-(biphenyl-4-yl)-carbinol is 1, which is substantially lower than that of the unchlorinated analog biphenyl-4-yl(phenyl)methanol (XLogP3 = 4.3) and 4-biphenylmethanol (LogP = 2.79) . This marked difference in lipophilicity—approximately 3.3 log units versus the closest comparator—indicates that the ortho-chloro substitution significantly reduces the compound's partition into lipid phases, which may impact its ability to cross biological membranes and influence its distribution within cellular and in vivo systems .

Lipophilicity ClogP Membrane permeability ADME

Thermal Stability and Crystallinity: Melting Point Comparison with a Structurally Simplified Biphenyl Carbinol

2-Chlorophenyl-(biphenyl-4-yl)-carbinol displays a melting point of 168–172°C, as documented in the Strem Chemicals product catalog . In contrast, the simpler biphenyl carbinol 4-biphenylmethanol melts at a significantly lower temperature of 96–100°C [1]. This 70–72°C increase in melting point is consistent with the enhanced intermolecular interactions (e.g., halogen bonding, increased molecular weight, and altered crystal packing) imparted by the ortho-chlorophenyl substituent and the extended biphenyl system [1].

Thermal stability Melting point Crystallinity Solid-state properties

Synthetic Utility: Distinct Chloromethane Derivative Formation with Defined Yield

In a documented synthetic sequence, 2-chlorophenyl-(biphenyl-4-yl)-carbinol is converted to (2-chlorophenyl)-(biphenyl-4-yl)-chloromethane in 89% yield upon treatment with thionyl chloride . This chloromethane derivative exhibits a melting point of 80°C, providing a well-defined intermediate for further functionalization . While analogous chlorination of other biphenyl carbinols is feasible, the specific yield and the distinct melting point of the resulting chloride offer a reproducible and characterized route that is valuable for multi-step synthesis planning and quality control .

Synthetic intermediate Chloromethane derivative Reaction yield Derivatization

Ortho-Chloro Substitution: A Structural Determinant of MPO Selectivity Over Eosinophil Peroxidase (EPX)

Beyond its potent MPO inhibition (IC50 = 1 nM), 2-chlorophenyl-(biphenyl-4-yl)-carbinol demonstrates a significant selectivity window against human eosinophil peroxidase (EPX), with an IC50 of 360 nM in bromination activity assays [1]. This 360-fold selectivity ratio (EPX/MPO) indicates that the ortho-chlorophenyl substitution pattern is favored for MPO active site recognition over EPX. In comparison, structurally related biphenyl derivatives lacking this substitution often exhibit reduced selectivity profiles, as inferred from class-level structure-activity relationship (SAR) trends [2].

Selectivity EPX MPO Peroxidase inhibition Structural biology

Optimal Application Scenarios for 2-Chlorophenyl-(biphenyl-4-yl)-carbinol Based on Quantified Differentiation


MPO-Targeted Drug Discovery Programs Requiring High Potency and Peroxidase Selectivity

Given its 1 nM IC50 against MPO and 360-fold selectivity over EPX, this carbinol is ideally suited as a lead-like scaffold or tool compound in medicinal chemistry campaigns focused on myeloperoxidase inhibition for inflammatory diseases, cardiovascular disorders, or neuroinflammation [1]. Its low nanomolar potency minimizes the compound quantity required for high-throughput screening and cellular assays, while the selectivity profile mitigates off-target effects on related peroxidases [1].

Rational Design of ADME-Optimized Biphenyl Derivatives

The uniquely low ClogP of 1 distinguishes this compound from more lipophilic biphenyl carbinols (ClogP 2.8–4.3) . Researchers aiming to improve aqueous solubility, reduce plasma protein binding, or avoid CNS penetration in their biphenyl-containing leads should prioritize this scaffold. Its reduced lipophilicity can serve as a starting point for property-based design, potentially leading to improved pharmacokinetic profiles .

High-Temperature Synthetic Transformations and Crystallization Processes

With a melting point of 168–172°C, this carbinol is significantly more thermally stable than 4-biphenylmethanol (mp 96–100°C) . This property is advantageous in reaction sequences requiring elevated temperatures or in purification steps involving hot filtration and recrystallization. Its high crystallinity also facilitates easy isolation and storage in kilogram-scale synthesis workflows .

Synthesis of Well-Defined Chloromethane Intermediates for Diversification

The documented 89% yield conversion to (2-chlorophenyl)-(biphenyl-4-yl)-chloromethane provides a reliable entry point into a variety of nucleophilic substitution reactions. Process chemists can leverage this well-characterized intermediate for the installation of amines, thiols, or other nucleophiles, enabling the construction of diverse biphenyl-containing libraries with predictable outcomes .

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